4'-Fluoro-2'-hydroxyacetophenone

描述

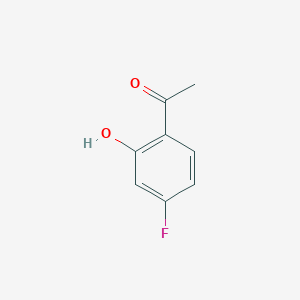

Structure

3D Structure

属性

IUPAC Name |

1-(4-fluoro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5(10)7-3-2-6(9)4-8(7)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTBTUXAMVOKIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371992 | |

| Record name | 4'-Fluoro-2'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481-27-2 | |

| Record name | 1-(4-Fluoro-2-hydroxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1481-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Fluoro-2'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-fluoro-2-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral characterization, and biological significance of 1-(4-fluoro-2-hydroxyphenyl)ethanone. This compound, a substituted acetophenone, serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents.

Chemical and Physical Properties

1-(4-fluoro-2-hydroxyphenyl)ethanone, also known by its synonym 4'-Fluoro-2'-hydroxyacetophenone, is a solid at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.[1]

| Property | Value |

| IUPAC Name | 1-(4-fluoro-2-hydroxyphenyl)ethanone |

| CAS Number | 1481-27-2 |

| Molecular Formula | C₈H₇FO₂ |

| Molecular Weight | 154.14 g/mol |

| Appearance | Solid |

| Melting Point | 31-35 °C |

Synthesis of 1-(4-fluoro-2-hydroxyphenyl)ethanone

The primary synthetic route to 1-(4-fluoro-2-hydroxyphenyl)ethanone is the Fries rearrangement of 4-fluorophenyl acetate. This reaction is a classic method for the preparation of hydroxyaryl ketones from phenolic esters, catalyzed by a Lewis acid, typically aluminum chloride.[2][3][4][5] The reaction proceeds through the migration of the acyl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para isomers. The reaction temperature is a critical parameter, with lower temperatures generally favoring the formation of the para-isomer, while higher temperatures favor the ortho-isomer.[2]

Experimental Protocol: Fries Rearrangement

The following is a representative experimental protocol for the synthesis of 1-(4-fluoro-2-hydroxyphenyl)ethanone via the Fries rearrangement of 4-fluorophenyl acetate.

Materials:

-

4-Fluorophenyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

A suitable inert solvent (e.g., nitrobenzene or carbon disulfide)

-

Crushed ice

-

Concentrated hydrochloric acid

-

Cold water

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a calcium chloride guard tube, add 4-fluorophenyl acetate and the inert solvent.

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with constant stirring. The amount of aluminum chloride is typically in molar excess.

-

After the addition is complete, heat the reaction mixture. The temperature is maintained to favor the formation of the desired ortho-isomer (1-(4-fluoro-2-hydroxyphenyl)ethanone). Higher temperatures (above 160°C) generally favor the ortho product.[2]

-

Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography).

-

Upon completion, cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The crude product will precipitate as a solid. Collect the solid by filtration and wash it thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water) to yield pure 1-(4-fluoro-2-hydroxyphenyl)ethanone.[6]

Spectroscopic Characterization

The structural confirmation of 1-(4-fluoro-2-hydroxyphenyl)ethanone is achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

¹H and ¹³C NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The assignments for the characteristic peaks are summarized below.[7][8][9][10]

¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.6 | Singlet | 3H | -CH₃ (acetyl group) |

| ~6.7 - 7.9 | Multiplet | 3H | Aromatic protons |

| ~12.0 | Singlet (broad) | 1H | Phenolic -OH |

¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~26 | -CH₃ (acetyl group) |

| ~110 - 135 | Aromatic carbons |

| ~160 - 165 | Aromatic carbon attached to fluorine (C-F) |

| ~200 | C=O (carbonyl group) |

FTIR Spectroscopy

The FTIR spectrum reveals the presence of key functional groups in the molecule through their characteristic vibrational frequencies.[11][12][13][14]

FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Broad | O-H stretch (phenolic hydroxyl) |

| ~3000 - 2850 | Medium | C-H stretch (aromatic and methyl) |

| ~1650 | Strong | C=O stretch (ketone) |

| ~1600, 1480 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-F stretch |

Biological Significance and Applications in Drug Development

1-(4-fluoro-2-hydroxyphenyl)ethanone is a crucial intermediate in the synthesis of chalcone derivatives, which are a class of compounds with a wide range of biological activities, including anti-inflammatory and antioxidant effects.[15][16][17][18] These chalcones are typically synthesized through a Claisen-Schmidt condensation reaction between 1-(4-fluoro-2-hydroxyphenyl)ethanone and various substituted benzaldehydes.

Modulation of Inflammatory and Oxidative Stress Pathways

Chalcones derived from 1-(4-fluoro-2-hydroxyphenyl)ethanone have been shown to modulate key signaling pathways involved in inflammation and oxidative stress, namely the NF-κB and Nrf2 pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli such as TNF-α, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS. Chalcone derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and suppressing the inflammatory response.[17][19][20][21][22]

Caption: Inhibition of the NF-κB pathway by chalcone derivatives.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. In response to oxidative stress, electrophiles, including certain chalcones, can react with cysteine residues on Keap1. This modification leads to a conformational change in Keap1, causing the dissociation of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their transcription and a bolstered cellular defense against oxidative damage.[15][16][18][23][24]

Caption: Activation of the Nrf2 pathway by chalcone derivatives.

Conclusion

1-(4-fluoro-2-hydroxyphenyl)ethanone is a synthetically accessible and versatile building block with significant potential in medicinal chemistry and drug development. Its utility as a precursor to biologically active chalcones that can modulate key inflammatory and oxidative stress pathways underscores its importance for researchers in these fields. This guide provides a foundational understanding of its properties, synthesis, and biological relevance, serving as a valuable resource for further investigation and application.

References

- 1. This compound | C8H7FO2 | CID 2737326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmdguru.com [pharmdguru.com]

- 3. Fries Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone(394-32-1) 13C NMR [m.chemicalbook.com]

- 11. azooptics.com [azooptics.com]

- 12. researchgate.net [researchgate.net]

- 13. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone(394-32-1) IR Spectrum [chemicalbook.com]

- 14. instanano.com [instanano.com]

- 15. Novel Chalcone Derivatives as Potent Nrf2 Activators in Mice and Human Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iris.uniroma1.it [iris.uniroma1.it]

- 17. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Physical and chemical properties of 4'-Fluoro-2'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4'-Fluoro-2'-hydroxyacetophenone, a key intermediate in organic synthesis and medicinal chemistry. This document details its characteristics, synthesis, and spectral properties, offering valuable information for its application in research and development.

Core Physical and Chemical Properties

This compound is a white to grayish-white solid at room temperature.[1] It is characterized as a low-melting solid that may appear as a semi-solid or semi-liquid at elevated temperatures.[1]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | White to pale cream crystals, powder, or fused/lumpy solid | [2] |

| Melting Point | 31-35 °C | |

| Boiling Point | 65 °C at 2 mmHg | [3] |

| Flash Point | 99 °C (closed cup) | [3] |

| Solubility | No quantitative data available. Insoluble in water. | [4] |

Table 2: Chemical Identifiers and Molecular Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇FO₂ | [3][5] |

| Molecular Weight | 154.14 g/mol | [3][5] |

| CAS Number | 1481-27-2 | [3][5] |

| IUPAC Name | 1-(4-fluoro-2-hydroxyphenyl)ethanone | [5] |

| InChI Key | HLTBTUXAMVOKIH-UHFFFAOYSA-N | |

| SMILES | CC(=O)c1ccc(F)cc1O |

Synthesis of this compound

The primary method for synthesizing this compound is through the Fries rearrangement of 4-fluorophenyl acetate. This reaction involves the Lewis acid-catalyzed migration of the acyl group from the phenolic ester to the aromatic ring, yielding the corresponding hydroxyaryl ketone.

Experimental Protocol: Fries Rearrangement of 4-Fluorophenyl Acetate

This protocol is adapted from a general procedure for the Fries rearrangement.

Materials:

-

4-Fluorophenyl acetate

-

Aluminum chloride (AlCl₃)

-

6 N Hydrochloric acid (HCl)

-

Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask (1 L)

-

Air condenser

-

Calcium chloride drying tube

-

Heating mantle with stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 1 L round-bottom flask equipped with an air condenser and a calcium chloride drying tube, add 4-fluorophenyl acetate and aluminum chloride (89 g, 670 mmol).

-

Slowly heat the reaction mixture to 120-125 °C and maintain this temperature with stirring for 30 minutes.

-

Increase the temperature to 165 °C. The generation of HCl gas should be observed. Stir the mixture at this temperature for an additional 30 minutes.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully add 500 mL of water and 150 mL of 6 N hydrochloric acid to the reaction flask to quench the reaction and dissolve the aluminum salts.

-

Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x 200 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by recrystallization or column chromatography to yield a white solid. A reported yield for a similar process is 84%.[1]

Spectral Analysis

The structural confirmation of this compound is typically achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

¹³C NMR: The carbon-13 NMR spectrum helps in identifying the different carbon environments.

Experimental Protocol for NMR Spectroscopy: A general procedure for obtaining NMR spectra is as follows:

-

Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a spectrometer, such as a Bruker 400 MHz instrument.[6]

-

Tetramethylsilane (TMS) can be used as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Experimental Protocol for FT-IR Spectroscopy:

-

For a solid sample, an Attenuated Total Reflectance (ATR) FT-IR spectrum can be obtained.

-

Place a small amount of the sample directly on the ATR crystal.

-

Record the spectrum using an FT-IR spectrometer, such as a Bruker Tensor 27 FT-IR.[5]

-

Alternatively, for a melt (liquid) sample, the spectrum can be recorded directly.[5]

Chemical Reactivity and Applications

This compound serves as a versatile intermediate in organic synthesis. The ketone and hydroxyl functional groups are sites for various chemical transformations.

-

Condensation Reactions: The ketone carbonyl group can undergo condensation reactions with reagents like hydroxylamine to form the corresponding oxime.[1]

-

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as lithium aluminum hydride.[1]

Its primary application lies in the synthesis of more complex molecules, including hormones and other bioactive compounds for medicinal chemistry research.[1]

Biological Activity

Antibacterial Properties

This compound has been reported to exhibit antibacterial activity.[7] The proposed mechanism involves interference with microbial metabolism and the inhibition of protein, DNA, RNA, and cell wall synthesis.[7]

The specific signaling pathways affected by this compound are not well-elucidated in the current scientific literature. However, phenolic compounds, in general, are known to interfere with bacterial communication systems, such as quorum sensing (QS). Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density.

The diagram above illustrates a generalized mechanism by which phenolic compounds may exert their antibacterial effects through the inhibition of quorum sensing. They can potentially interfere with the synthesis of signaling molecules (autoinducers) or block their binding to receptors, thereby disrupting the signaling cascade that leads to the expression of virulence factors and biofilm formation.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. 2'-Fluoro-4'-hydroxyacetophenone CAS#: 98619-07-9 [m.chemicalbook.com]

- 5. This compound | C8H7FO2 | CID 2737326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound | 1481-27-2 | FF36776 [biosynth.com]

The Ascendant Role of Fluorinated Acetophenone Derivatives in Antibacterial Research: A Technical Guide

For Immediate Release

In an era marked by the escalating threat of antibiotic resistance, the scientific community is in a perpetual quest for novel antimicrobial agents. Among the promising candidates, fluorinated acetophenone derivatives have emerged as a significant class of compounds with potent antibacterial properties. The strategic incorporation of fluorine atoms into the acetophenone scaffold can dramatically enhance biological activity, improving factors like metabolic stability and membrane permeability. This technical guide provides an in-depth overview of the synthesis, antibacterial activity, and proposed mechanisms of action of these compounds, tailored for researchers, scientists, and drug development professionals.

Quantitative Analysis of Antibacterial Efficacy

The antibacterial potency of fluorinated acetophenone derivatives, particularly chalcones synthesized from substituted acetophenones, has been systematically evaluated against a panel of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, is a key metric for this assessment. The data presented below summarizes the in vitro antibacterial activity of a series of B-ring fluoro- and trifluoromethyl-substituted chalcones.[1]

| Compound ID | B-Ring Substituent (R1) | S. aureus (ATCC 29213) | S. pneumoniae (ATCC 49619) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |

| 9 | H | 31.25 µg/mL | 125 µg/mL | 31.25 µg/mL | 62.5 µg/mL |

| 10 | 2-F | 62.5 µg/mL | 62.5 µg/mL | 62.5 µg/mL | 62.5 µg/mL |

| 11 | 3-F | 125 µg/mL | 62.5 µg/mL | 125 µg/mL | 125 µg/mL |

| 12 | 4-F | 62.5 µg/mL | 125 µg/mL | 125 µg/mL | 125 µg/mL |

| 13 | 2-CF3 | 15.6 µg/mL | 62.5 µg/mL | 31.25 µg/mL | 31.25 µg/mL |

| 14 | 3-CF3 | 7.81 µg/mL | 31.25 µg/mL | 62.5 µg/mL | 31.25 µg/mL |

| 15 | 4-CF3 | 31.25 µg/mL | 62.5 µg/mL | 31.25 µg/mL | 62.5 µg/mL |

| Ampicillin | - | 31.25 µg/mL | 31.25 µg/mL | - | - |

Table 1: Minimum Inhibitory Concentration (MIC) values of fluorinated chalcone derivatives against various bacterial strains.[1]

Notably, compounds with trifluoromethyl (CF3) substitutions, such as compounds 13 , 14 , and 15 , demonstrated significant antibacterial activity, with compound 14 (3-CF3 substituent) being the most potent against Staphylococcus aureus, exhibiting an MIC value of 7.81 µg/mL.[1] This highlights the structure-activity relationship where the position and nature of the fluorine-containing group are crucial for antibacterial efficacy.

Experimental Protocols

Detailed and standardized methodologies are critical for the reproducibility and validation of scientific findings. The following sections outline the protocols for the synthesis of a representative fluorinated acetophenone derivative and the determination of its antibacterial activity.

Synthesis of Fluorinated Acetophenone-Based Chalcones

The synthesis of the chalcone derivatives listed in Table 1 is typically achieved via a Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction between a substituted acetophenone (in this case, a trifluoromethyl-substituted acetophenone) and an appropriate aromatic aldehyde.

Protocol for a Representative Claisen-Schmidt Condensation:

-

Reactant Preparation: Dissolve one equivalent of the substituted acetophenone and one equivalent of the selected benzaldehyde in ethanol.

-

Catalyst Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the mixture while stirring at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). The reaction is typically stirred for several hours until completion.

-

Product Isolation: Once the reaction is complete, pour the mixture into cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone product.

-

Purification: Filter the crude product, wash with water, and then recrystallize from a suitable solvent like ethanol to obtain the purified chalcone.

-

Characterization: Confirm the structure and purity of the synthesized compounds using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[1][2]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[3][4][5][6]

Protocol for Broth Microdilution Assay:

-

Preparation of Microplates: Aseptically dispense a suitable broth medium, such as Mueller-Hinton Broth (MHB), into the wells of a 96-well microtiter plate.[3]

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound directly in the microtiter plate wells to achieve a range of concentrations.[4]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in each well.[5]

-

Inoculation: Inoculate each well containing the diluted compound with the bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.[4]

-

Incubation: Incubate the plates at 37°C for 18-24 hours under appropriate atmospheric conditions.

-

MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[4][5] The addition of a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can aid in the objective determination of the endpoint.[7]

Visualizing Experimental Workflows and Mechanisms

To better illustrate the processes involved in the discovery and evaluation of these antibacterial agents, the following diagrams are provided.

References

- 1. acgpubs.org [acgpubs.org]

- 2. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. Broth Microdilution | MI [microbiology.mlsascp.com]

- 5. scribd.com [scribd.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. acm.or.kr [acm.or.kr]

A Comprehensive Technical Guide to 4'-Fluoro-2'-hydroxyacetophenone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 4'-Fluoro-2'-hydroxyacetophenone, a versatile ketone intermediate with significant applications in medicinal chemistry and drug development. This document details its chemical synonyms and properties, experimental protocols for its utilization in synthesis, and an exploration of the biological activities and mechanisms of action of its derivatives, particularly focusing on chalcones.

Chemical Identity and Properties

This compound is a substituted aromatic ketone that serves as a valuable building block in organic synthesis. Its chemical structure consists of an acetophenone core with a fluorine atom at the 4'-position and a hydroxyl group at the 2'-position of the phenyl ring.

Synonyms and Identifiers

A comprehensive list of synonyms and chemical identifiers for this compound is provided in the table below for easy reference.

| Identifier Type | Value |

| IUPAC Name | 1-(4-fluoro-2-hydroxyphenyl)ethanone[1] |

| CAS Number | 1481-27-2[1] |

| Molecular Formula | C₈H₇FO₂[1] |

| Molecular Weight | 154.14 g/mol [1] |

| Common Synonyms | 4-Fluoro-2-hydroxyacetophenone[1] |

| 1-(4-fluoro-2-hydroxyphenyl)ethan-1-one | |

| 2-Hydroxy-4-fluoroacetophenone | |

| Ethanone, 1-(4-fluoro-2-hydroxyphenyl)- | |

| 1-Acetyl-4-fluoro-2-hydroxybenzene | |

| 2'-Hydroxy-4'-fluorophenyl methyl ketone |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the following table.

| Property | Value | Source |

| Melting Point | 31-35 °C | |

| Boiling Point | 99 °C (closed cup) | |

| Appearance | White to pale cream crystals or powder | |

| Solubility | Soluble in organic solvents such as ethanol and acetone. |

Synthesis and Applications

This compound is a key precursor in the synthesis of various biologically active molecules, most notably chalcones.[2][3] Chalcones are open-chain flavonoids with a wide range of pharmacological activities.

Synthesis of Chalcone Derivatives

The Claisen-Schmidt condensation is a common and efficient method for synthesizing chalcones from this compound and substituted aromatic aldehydes.[2]

-

Reaction Setup: Dissolve this compound (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Base Addition: Add a catalytic amount of a strong base, such as aqueous sodium hydroxide or potassium hydroxide, to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for a specified period, typically ranging from a few hours to overnight. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.

-

Isolation: Collect the precipitated chalcone product by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.

Biological Activities and Mechanisms of Action

Derivatives of this compound, particularly chalcones, have demonstrated a range of biological activities, including antibacterial, anti-inflammatory, and antioxidant effects.[2][3][4]

Antibacterial Activity

This compound and its derivatives have been shown to possess antibacterial properties.[4] The proposed mechanism of action involves the inhibition of essential bacterial cellular processes.

The antibacterial effect is attributed to the interference with the synthesis of crucial macromolecules such as proteins, DNA, and RNA, as well as the disruption of cell wall formation.[4] This multi-targeted approach contributes to its efficacy against various bacterial strains.[4]

Anti-inflammatory Activity via COX Inhibition

A significant mechanism underlying the anti-inflammatory effects of chalcones derived from this compound is the inhibition of cyclooxygenase (COX) enzymes.[2][3] COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

By inhibiting COX-1 and COX-2, these chalcone derivatives can effectively reduce the production of prostaglandins, thereby mitigating the inflammatory response.[2] This targeted inhibition makes them promising candidates for the development of novel anti-inflammatory drugs.

The following protocol outlines a general method for assessing the COX inhibitory activity of synthesized chalcones.

-

Enzyme and Substrate Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes, as well as a solution of the substrate, arachidonic acid, in an appropriate buffer (e.g., Tris-HCl).

-

Inhibitor Incubation: Pre-incubate the COX enzymes with various concentrations of the test chalcone derivatives or a reference inhibitor (e.g., celecoxib for COX-2) for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to the enzyme-inhibitor mixture.

-

Quantification of Prostaglandin Production: After a set incubation time, terminate the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Conclusion

This compound is a valuable and versatile chemical intermediate. Its utility in the synthesis of chalcones and other derivatives with significant biological activities, including antibacterial and anti-inflammatory properties, underscores its importance in the field of drug discovery and development. The ability of its chalcone derivatives to specifically target inflammatory pathways, such as the cyclooxygenase pathway, highlights their therapeutic potential. Further research into the synthesis of novel derivatives and the elucidation of their detailed mechanisms of action will continue to be a promising area for scientific investigation.

References

- 1. This compound | C8H7FO2 | CID 2737326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 1481-27-2 | FF36776 [biosynth.com]

Unveiling the Solid-State Architecture of 4'-Fluoro-2'-hydroxyacetophenone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of 4'-Fluoro-2'-hydroxyacetophenone, a key building block in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed crystallographic data, experimental protocols, and structural visualizations to support further research and application.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/n.[1][2][3] Key crystallographic parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

| Empirical Formula | C₈H₇FO₂ |

| Formula Weight | 154.14 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 3.7978(1) Å |

| b | 14.2421(3) Å |

| c | 13.0092(3) Å |

| α | 90° |

| β | 91.884(2)° |

| γ | 90° |

| Volume | 703.27(3) ų |

| Z | 4 |

| Density (calculated) | 1.456 Mg/m³ |

| Absorption Coefficient | 0.12 mm⁻¹ |

| F(000) | 320 |

| Data Collection & Refinement | |

| Diffractometer | Bruker SMART APEX |

| Reflections Collected | 8762 |

| Independent Reflections | 1601 [R(int) = 0.039] |

| Final R indices [I>2σ(I)] | R1 = 0.043, wR2 = 0.127 |

| R indices (all data) | R1 = 0.058, wR2 = 0.135 |

| Goodness-of-fit on F² | 1.05 |

Table 2: Selected Bond Lengths (Å) for this compound.

| Bond | Length (Å) | Bond | Length (Å) |

| F1-C4 | 1.358(2) | C2-C3 | 1.385(2) |

| O1-C2 | 1.352(2) | C3-C4 | 1.378(2) |

| O2-C7 | 1.258(2) | C4-C5 | 1.379(2) |

| C1-C2 | 1.391(2) | C5-C6 | 1.387(2) |

| C1-C6 | 1.392(2) | C7-C8 | 1.493(2) |

| C1-C7 | 1.451(2) |

Table 3: Selected Bond Angles (°) for this compound.

| Atoms | Angle (°) | Atoms | Angle (°) |

| C6-C1-C2 | 119.0(1) | C5-C4-F1 | 118.5(1) |

| C6-C1-C7 | 119.8(1) | C3-C4-F1 | 118.5(1) |

| C2-C1-C7 | 121.2(1) | C4-C5-C6 | 118.9(1) |

| C3-C2-C1 | 120.3(1) | C5-C6-C1 | 120.8(1) |

| C3-C2-O1 | 118.2(1) | O2-C7-C1 | 121.9(1) |

| C1-C2-O1 | 121.5(1) | O2-C7-C8 | 120.2(1) |

| C4-C3-C2 | 120.4(1) | C1-C7-C8 | 117.9(1) |

| C3-C4-C5 | 123.0(1) |

Table 4: Selected Torsion Angles (°) for this compound.

| Atoms | Angle (°) | Atoms | Angle (°) |

| C6-C1-C2-C3 | 0.4(2) | C2-C1-C7-O2 | -1.1(2) |

| C7-C1-C2-C3 | 179.6(1) | C6-C1-C7-O2 | 179.8(1) |

| C6-C1-C2-O1 | -179.8(1) | C2-C1-C7-C8 | 178.4(1) |

| C7-C1-C2-O1 | -0.6(2) | C6-C1-C7-C8 | -0.7(2) |

| C1-C2-C3-C4 | -0.1(2) | C1-C2-O1-H1 | 0.0(1) |

| O1-C2-C3-C4 | 179.7(1) | C3-C2-O1-H1 | 180.0(1) |

| C2-C3-C4-C5 | -0.2(2) | C2-C1-C6-C5 | -0.3(2) |

| C2-C3-C4-F1 | 179.3(1) | C7-C1-C6-C5 | -179.5(1) |

| C3-C4-C5-C6 | 0.4(2) | C4-C5-C6-C1 | -0.2(2) |

| F1-C4-C5-C6 | -179.1(1) |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the Fries rearrangement of 3-fluorophenyl acetate. The following is a representative protocol:

-

Acetylation of 3-Fluorophenol: 3-Fluorophenol is reacted with acetic anhydride in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) to form 3-fluorophenyl acetate. The reaction mixture is typically stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Fries Rearrangement: The crude 3-fluorophenyl acetate is then subjected to a Fries rearrangement. Anhydrous aluminum chloride is added portion-wise to the acetate at a low temperature. The reaction mixture is then slowly heated to a higher temperature (e.g., 120-165°C) and stirred for a specified period.[4]

-

Work-up and Purification: After cooling, the reaction is quenched by the careful addition of ice-cold water and hydrochloric acid.[4] The product is extracted with an organic solvent (e.g., chloroform or ethyl acetate).[4] The combined organic layers are washed, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.[4]

-

Crystallization: The crude this compound is then purified by recrystallization from a suitable solvent system to obtain single crystals suitable for X-ray diffraction. The commercially available compound exists as prismatic crystals.[1]

Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal of this compound was selected and mounted on a goniometer head.

-

Data Collection: X-ray diffraction data were collected at 100 K on a Bruker SMART APEX CCD area-detector diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

-

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined with distance restraints.

Structural Visualization

Intramolecular Hydrogen Bonding

A key feature of the crystal structure of this compound is the presence of a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen atom. This interaction contributes to the planarity of the molecule.

Caption: Intramolecular O-H···O hydrogen bond in this compound.

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like this compound.

Caption: Workflow for the determination of the crystal structure of this compound.

Conclusion

This technical guide has presented a detailed overview of the crystal structure of this compound. The provided quantitative data, experimental protocols, and visualizations offer a valuable resource for researchers working with this compound. The planarity of the molecule, enforced by a strong intramolecular hydrogen bond, is a key structural feature that may influence its reactivity and intermolecular interactions in various applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4'-Fluoro-2'-hydroxyacetophenone from 3-Fluorophenol

Abstract

These application notes provide a detailed protocol for the synthesis of 4'-Fluoro-2'-hydroxyacetophenone, a valuable intermediate in medicinal chemistry and organic synthesis.[1] The synthesis is achieved via a Lewis acid-catalyzed Fries rearrangement of 3-fluorophenyl acetate, which is prepared from 3-fluorophenol. This document outlines the reaction principles, detailed experimental procedures, and expected outcomes, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound is a substituted acetophenone derivative that serves as a crucial building block for the synthesis of various biologically active molecules, including chalcones with antioxidant and anti-inflammatory properties.[2] The Fries rearrangement is a classic organic reaction that transforms a phenolic ester into a hydroxyaryl ketone through the migration of an acyl group, catalyzed by a Lewis acid.[3][4] This method provides a direct and efficient route to ortho- and para-acylphenols.[3] In the case of 3-fluorophenyl acetate, the rearrangement is selective, yielding the desired this compound.

Reaction Principle and Pathway

The synthesis of this compound from 3-fluorophenol is a two-step process:

-

Esterification: 3-Fluorophenol is first acetylated to form 3-fluorophenyl acetate. This is a standard esterification reaction, typically carried out using acetic anhydride or acetyl chloride in the presence of a base.

-

Fries Rearrangement: The resulting 3-fluorophenyl acetate undergoes an intramolecular acyl group migration from the phenolic oxygen to the carbon atom at the para position of the hydroxyl group on the aromatic ring.[5] This rearrangement is catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[6] The reaction mechanism is believed to involve the formation of an acylium ion intermediate, which then acts as an electrophile in an intramolecular Friedel-Crafts-type acylation.[4]

The overall reaction scheme is depicted below:

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

3.1. Materials and Reagents

| Reagent/Material | Purity/Grade | Supplier | Notes |

| 3-Fluorophenol | ≥98% | Sigma-Aldrich | Starting material |

| Acetic Anhydride | Reagent Grade | Fisher Scientific | Acetylating agent |

| Pyridine | Anhydrous | Acros Organics | Base catalyst for esterification |

| Aluminum Chloride (AlCl₃) | Anhydrous | Alfa Aesar | Lewis acid catalyst for rearrangement |

| Dichloromethane (CH₂Cl₂) | Anhydrous | J.T. Baker | Solvent |

| Hydrochloric Acid (HCl) | 37% (conc.) | VWR Chemicals | For workup |

| Chloroform (CHCl₃) | ACS Grade | EMD Millipore | Extraction solvent |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Macron Fine Chemicals | Drying agent |

| Ethyl Acetate | HPLC Grade | Honeywell | For purification |

| Hexane | HPLC Grade | Avantor | For purification |

3.2. Step 1: Synthesis of 3-Fluorophenyl Acetate

-

To a stirred solution of 3-fluorophenol (1.0 eq) in anhydrous dichloromethane, add pyridine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with 1 M HCl.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-fluorophenyl acetate.

3.3. Step 2: Fries Rearrangement to this compound

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add anhydrous aluminum chloride (4.0 eq).

-

Slowly add 3-fluorophenyl acetate (1.0 eq) to the aluminum chloride.

-

Heat the reaction mixture to 120-125 °C and maintain this temperature with stirring for 30 minutes.

-

Increase the temperature to 165 °C and continue stirring for an additional 30 minutes, observing the evolution of HCl gas.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully add 500 mL of water and 150 mL of 6 N hydrochloric acid to the reaction mixture.[1]

-

Extract the product with chloroform (3 x 200 mL).[1]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.[1]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield this compound as a white to off-white solid.[1]

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

5.1. Reagent Quantities (for a 10g scale of 3-Fluorophenol)

| Reagent | Molar Mass ( g/mol ) | Moles | Quantity |

| 3-Fluorophenol | 112.11 | 0.089 | 10.0 g |

| Acetic Anhydride | 102.09 | 0.098 | 9.2 mL |

| Pyridine | 79.10 | 0.107 | 8.6 mL |

| 3-Fluorophenyl Acetate | 154.14 | 0.089 | ~13.7 g (theoretical) |

| Aluminum Chloride | 133.34 | 0.356 | 47.5 g |

5.2. Product Characterization

| Parameter | Expected Value |

| Appearance | White to grayish-white solid[1] |

| Yield | 84% (reported for a similar procedure)[1] |

| Melting Point | 31-35 °C |

| Molecular Formula | C₈H₇FO₂ |

| Molecular Weight | 154.14 g/mol |

| ¹H NMR (CDCl₃) | δ 13.18 (s, 1H, OH), 7.94 (d, 1H), 7.91 (d, 1H), 7.56 (d, 1H), 6.67-6.74 (m, 2H), 3.88 (s, 3H)[2] |

| ¹³C NMR (CDCl₃) | δ 192.5, 168.8, 166.2, 160.0, 145.7, 135.8, 130.1, 121.3, 120.2, 116.7, 113.8, 107.3, 105.3, 55.4[2] |

| IR (KBr, cm⁻¹) | 3430 (OH), 3073 (C-H aromatic), 2966 (C-H aliphatic), 1641 (C=O)[2] |

| Mass Spec (m/z) | 272 (M⁺)[2] (Note: This appears to be for a chalcone derivative, the expected M+ for the title compound is 154.04) |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

3-Fluorophenol is toxic and corrosive. Avoid inhalation and contact with skin.

-

Acetic anhydride and pyridine are corrosive and have strong odors. Handle with care.

-

Anhydrous aluminum chloride reacts violently with water. Ensure all glassware is dry and handle in a moisture-free environment.

-

Dichloromethane and chloroform are volatile and suspected carcinogens. Avoid inhalation and skin contact.

-

Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.

References

Application Notes and Protocols: Synthesis of 4'-Fluoro-2'-hydroxychalcones via Aldol Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diaryl-2-propen-1-one backbone. These compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1] The synthesis of chalcone derivatives through the Claisen-Schmidt condensation, a type of aldol condensation, is a versatile and widely employed method. This application note provides detailed protocols for the synthesis of chalcones derived from 4'-Fluoro-2'-hydroxyacetophenone, a key precursor for generating fluorinated chalcones which often exhibit enhanced biological activity.

The Claisen-Schmidt condensation involves the base- or acid-catalyzed reaction between an acetophenone and an aromatic aldehyde. In the context of this document, this compound serves as the ketone component, which reacts with various substituted benzaldehydes to yield a diverse library of 4'-Fluoro-2'-hydroxychalcones. These protocols are designed to be adaptable for the synthesis of various derivatives, facilitating structure-activity relationship (SAR) studies crucial in drug discovery and development.

Reaction Principle: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol condensation between an enolizable ketone and an aldehyde or ketone that lacks alpha-hydrogens. The reaction proceeds via the formation of an enolate ion from the ketone in the presence of a base, or an enol in the presence of an acid. This nucleophilic enolate or enol then attacks the carbonyl carbon of the aldehyde, leading to a β-hydroxy ketone intermediate (an aldol adduct). Subsequent dehydration of this intermediate under the reaction conditions yields the α,β-unsaturated ketone, the chalcone. The presence of the hydroxyl group at the ortho position of the acetophenone can influence the reaction and the properties of the resulting chalcone.

Experimental Protocols

This section details two primary protocols for the synthesis of 4'-Fluoro-2'-hydroxychalcones: a conventional base-catalyzed method and a rapid microwave-assisted synthesis.

Protocol 1: Conventional Base-Catalyzed Synthesis

This method is a robust and widely used procedure for the synthesis of chalcones, typically providing good to excellent yields.

Materials and Reagents:

-

This compound

-

Substituted aromatic aldehyde (e.g., anisaldehyde, benzaldehyde, etc.)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (95% or absolute)

-

Distilled water

-

Hydrochloric acid (HCl), dilute solution (e.g., 1 M)

-

Glacial acetic acid

-

Solvents for purification (e.g., ethanol, methanol, ethyl acetate, hexane)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for reactions at elevated temperatures)

-

Ice bath

-

Büchner funnel and flask for vacuum filtration

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted aromatic aldehyde (1 equivalent) in a minimal amount of ethanol with stirring.

-

Catalyst Addition: Slowly add an aqueous solution of sodium hydroxide (e.g., 10-40% w/v) or potassium hydroxide to the reaction mixture at room temperature. The amount of base can vary, typically ranging from 1 to 2 equivalents.

-

Reaction: Stir the reaction mixture at room temperature. Reaction times can vary from 2 to 24 hours, depending on the specific reactants.[2] The progress of the reaction should be monitored by TLC. For less reactive substrates, the reaction mixture can be gently heated under reflux.

-

Work-up and Isolation:

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

-

Acidify the mixture by slowly adding dilute hydrochloric acid or glacial acetic acid until the pH is acidic (typically pH 5-6). This will cause the chalcone product to precipitate.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

-

Purification:

-

Wash the crude product on the filter with cold water until the filtrate is neutral.

-

The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent can also be employed for purification if necessary.

-

-

Characterization: Confirm the structure and purity of the synthesized chalcone using standard analytical techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS).

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) offers a significant advantage in terms of reduced reaction times, often from hours to minutes, and can lead to improved yields and cleaner reaction profiles.

Materials and Reagents:

-

This compound

-

Substituted aromatic aldehyde

-

Sodium hydroxide (NaOH) or a solid-supported catalyst (e.g., fly ash:H₂SO₄)[3]

-

Ethanol (as a solvent, if not solvent-free)

Equipment:

-

Microwave synthesizer with appropriate reaction vessels

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and flask for vacuum filtration

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

Solvent-based: In a microwave reaction vessel, mix this compound (1 equivalent), the substituted aromatic aldehyde (1 equivalent), and a catalytic amount of NaOH in a small amount of ethanol.

-

Solvent-free: For a greener approach, grind this compound (1 equivalent), the substituted aromatic aldehyde (1 equivalent), and solid NaOH (1 equivalent) together in a mortar and pestle before transferring to the microwave vessel.[4]

-

-

Microwave Irradiation: Place the sealed reaction vessel in the microwave synthesizer. Irradiate the mixture at a set power (e.g., 160-800 W) and temperature (e.g., 80-100 °C) for a short duration, typically ranging from 1 to 10 minutes.[3][5] The optimal conditions should be determined for each specific reaction.

-

Work-up and Isolation:

-

After irradiation, cool the reaction vessel to room temperature.

-

If a solvent was used, follow the work-up procedure described in Protocol 1 (precipitation in ice water, acidification, and filtration).

-

For solvent-free reactions, the solid product can often be directly washed with cold water and filtered.

-

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterization: Characterize the final product using standard analytical techniques as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of various 4'-Fluoro-2'-hydroxychalcones.

Table 1: Conventional Base-Catalyzed Synthesis of 4'-Fluoro-2'-hydroxychalcones

| Aldehyde Substituent | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 4-Methoxy | NaOH | Ethanol | 2-6 | 82 | [2] |

| 3,4-Dimethoxy | NaOH | Ethanol | 2-6 | 91 | [2] |

| 4-Methyl | NaOH | Ethanol | 2-6 | 78 | [2] |

| 4-Chloro | NaOH | Ethanol | 2-6 | 74 | [2] |

| Unsubstituted | KOH | Ethanol | 4 | ~90 | [6] |

Table 2: Microwave-Assisted Synthesis of Chalcones

| Aldehyde Substituent | Catalyst/Conditions | Power (W) | Time (min) | Yield (%) | Reference |

| Various substituted | NaOH (40%) / Ethanol | 160-320 | 1-2 | High | [3] |

| Various substituted | Fly ash:H₂SO₄ / Solvent-free | 160-800 | - | High | [3] |

| 4-(Dimethylamino) | Piperidine / Ethanol | 120 | 30 | Excellent | [5] |

Visualizations

Reaction Mechanism

The following diagram illustrates the base-catalyzed Claisen-Schmidt condensation mechanism for the synthesis of a 4'-Fluoro-2'-hydroxychalcone.

Caption: Base-catalyzed mechanism of the Claisen-Schmidt condensation.

Experimental Workflow

This diagram outlines the general workflow for the synthesis, purification, and characterization of 4'-Fluoro-2'-hydroxychalcones.

Caption: General workflow for chalcone synthesis and characterization.

Conclusion

The aldol condensation, specifically the Claisen-Schmidt reaction, provides an efficient and versatile route for the synthesis of 4'-Fluoro-2'-hydroxychalcones. The protocols outlined in these application notes offer researchers in academia and the pharmaceutical industry a solid foundation for producing a wide array of chalcone derivatives. The choice between conventional and microwave-assisted methods will depend on the available equipment and the desired reaction scale and speed. The resulting fluorinated chalcones can serve as valuable scaffolds for the development of novel therapeutic agents, and the detailed characterization of these compounds is essential for understanding their structure-activity relationships.

References

- 1. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. rsc.org [rsc.org]

- 5. Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]

Application Notes and Protocols for the Preparation of 4'-Fluoro-2'-hydroxychalcones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] These compounds are of significant interest in medicinal chemistry due to their diverse and well-documented pharmacological activities, including anti-inflammatory, antioxidant, analgesic, and anticancer properties.[3][4][5] The presence of a 2'-hydroxy group on one of the aromatic rings and a fluorine atom, particularly at the 4'-position, has been shown to enhance the biological efficacy of these molecules.[1][3]

This document provides detailed protocols for the synthesis of 4'-fluoro-2'-hydroxychalcones via the Claisen-Schmidt condensation reaction, a reliable and widely used method for their preparation.[2][6] The protocols are intended to guide researchers in the efficient synthesis and characterization of these promising compounds for further investigation in drug discovery and development programs.

Synthesis Pathway

The synthesis of 4'-fluoro-2'-hydroxychalcones is typically achieved through a base-catalyzed Claisen-Schmidt condensation between 4'-fluoro-2'-hydroxyacetophenone and an appropriately substituted benzaldehyde.[1][3][4]

Caption: General reaction scheme for the synthesis of 4'-fluoro-2'-hydroxychalcones.

Experimental Protocols

General Protocol for the Synthesis of 1,3-Diarylprop-2-en-1-ones (4'-Fluoro-2'-hydroxychalcones)

This protocol is based on the Claisen-Schmidt condensation reaction.[1][3]

Materials:

-

This compound

-

Appropriately substituted benzaldehyde

-

Ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Distilled water

-

Hydrochloric acid (HCl), dilute solution

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in a minimal amount of ethanol.[3]

-

Prepare a solution of sodium hydroxide or potassium hydroxide in ethanol or water.

-

Slowly add the basic solution dropwise to the stirred solution of the acetophenone and benzaldehyde at room temperature.[7]

-

Continue stirring the reaction mixture at room temperature for 2-6 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, pour the reaction mixture into a beaker containing crushed ice and water.[7][8]

-

Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone product.[7][8]

-

Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.[1][8]

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 4'-fluoro-2'-hydroxychalcone.[1]

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of 4'-fluoro-2'-hydroxychalcones.

Data Presentation

Table 1: Synthesis of Various 4'-Fluoro-2'-hydroxychalcone Derivatives and Their Yields

| Compound | Substituted Benzaldehyde Used | Yield (%) | Melting Point (°C) | Reference |

| 5a | 2,3-Dimethoxybenzaldehyde | 91 | 148-150 | [3] |

| 5b | 3,4-Dimethoxybenzaldehyde | 88 | 162-164 | [3] |

| 5c | 4-(Methylsulfanyl)benzaldehyde | 74 | 136-138 | [3] |

| 5d | 4-Methoxybenzaldehyde | 82 | 122-124 | [3] |

Table 2: Spectroscopic Data for a Representative 4'-Fluoro-2'-hydroxychalcone (Compound 5d)

| Spectroscopic Technique | Data | Reference |

| IR (KBr, cm⁻¹) | 3430 (OH), 1641 (C=O), 3073 (C-H aromatic), 2966 (C-H aliphatic) | [3] |

| ¹H NMR (CDCl₃, δ ppm) | 13.18 (s, 1H, OH), 7.94 (d, 1H), 7.91 (d, 1H), 7.56 (d, 1H), 7.37 (d, 2H), 6.99 (d, 2H), 6.67-6.74 (m, 2H), 3.88 (s, 3H, OCH₃) | [3] |

| ¹³C NMR (CDCl₃, δ ppm) | 192.5, 168.8, 166.2, 160.0, 145.7, 135.8, 130.1, 121.3, 120.2, 116.7, 113.8, 107.3, 105.3, 55.4 | [3] |

| Mass Spectrum (m/z) | 272 (M⁺, 5%) | [3] |

Biological Activity Insights

Several studies have demonstrated the potential of 4'-fluoro-2'-hydroxychalcones as bioactive agents. For instance, compound 5d (1-(4-Fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) displayed good anti-inflammatory activity.[3] The dimethoxychalcone 5a has been noted for its high antioxidant activity.[3][4] The fluorination of chalcones is generally observed to enhance their biological activities.[1]

Logical Relationship for Biological Evaluation

Caption: A logical workflow for the biological evaluation of newly synthesized chalcones.

Conclusion

The Claisen-Schmidt condensation provides an efficient and versatile method for the synthesis of 4'-fluoro-2'-hydroxychalcones. The protocols and data presented herein offer a comprehensive guide for researchers to prepare these compounds for further investigation as potential therapeutic agents. The promising biological activities associated with this class of chalcones underscore their importance in modern drug discovery and development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. scispace.com [scispace.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

The Versatility of 4'-Fluoro-2'-hydroxyacetophenone as a Chemical Intermediate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4'-Fluoro-2'-hydroxyacetophenone is a key building block in synthetic organic chemistry, particularly valued for its role as a precursor to a diverse range of biologically active compounds. Its unique substitution pattern, featuring a fluorine atom and a hydroxyl group on the aromatic ring, imparts favorable properties to the resulting molecules, influencing their steric, electronic, and pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the synthesis of two major classes of compounds derived from this compound: chalcones and flavones. These compounds have garnered significant interest in medicinal chemistry due to their potent anti-inflammatory, antioxidant, and analgesic properties.

Section 1: Synthesis of 4'-Fluoro-2'-hydroxychalcone Derivatives via Claisen-Schmidt Condensation

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are readily synthesized through the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of an acetophenone derivative with an aromatic aldehyde.

Experimental Protocol: General Procedure for the Synthesis of 4'-Fluoro-2'-hydroxychalcones

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and a substituted benzaldehyde (1.0-1.2 equivalents) in ethanol.

-

Catalyst Addition: To the stirred solution, add an aqueous solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) (typically 2-4 equivalents), dropwise at room temperature.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into a beaker containing crushed ice and acidified with a dilute acid (e.g., 10% HCl) to precipitate the crude chalcone.

-

Purification: The precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4'-Fluoro-2'-hydroxychalcone derivative.

Caption: Workflow for the synthesis of 4'-Fluoro-2'-hydroxychalcones.

Quantitative Data for Synthesized 4'-Fluoro-2'-hydroxychalcone Derivatives

| Compound | Substituted Benzaldehyde | Yield (%) | Melting Point (°C) |

| 1a | 3,4-Dimethoxybenzaldehyde | 91 | 142-144 |

| 1b | 4-Methylthiobenzaldehyde | 85 | 130-132 |

| 1c | 4-Methoxybenzaldehyde | 74 | 118-120 |

| 1d | Benzaldehyde | 82 | 98-100 |

Note: Yields and melting points are collated from various literature sources and may vary depending on the specific reaction conditions.

Spectroscopic Data for a Representative Compound: (E)-1-(4-Fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (1c)

-

¹H NMR (CDCl₃, δ ppm): 13.35 (s, 1H, -OH), 7.95 (d, 1H, J=15.5 Hz, H-β), 7.85 (dd, 1H, J=8.5, 6.5 Hz, H-6'), 7.60 (d, 2H, J=8.8 Hz, H-2,6), 7.45 (d, 1H, J=15.5 Hz, H-α), 6.95 (d, 2H, J=8.8 Hz, H-3,5), 6.80-6.70 (m, 2H, H-3',5'), 3.85 (s, 3H, -OCH₃).

-

¹³C NMR (CDCl₃, δ ppm): 193.8 (C=O), 165.5 (C-2'), 162.0 (C-4), 145.0 (C-β), 131.5 (C-6'), 130.5 (C-2,6), 128.0 (C-1), 118.0 (C-α), 115.0 (C-1'), 114.5 (C-3,5), 108.5 (d, J=21 Hz, C-5'), 104.0 (d, J=25 Hz, C-3'), 55.5 (-OCH₃).

Section 2: Synthesis of 4'-Fluoroflavones

Flavones, a class of flavonoids, can be synthesized from 2'-hydroxyacetophenone derivatives through several methods, including the Baker-Venkataraman rearrangement followed by acid-catalyzed cyclization, or by the oxidative cyclization of the corresponding 2'-hydroxychalcones.

Experimental Protocol: Synthesis of 4'-Fluoroflavone via Oxidative Cyclization of a 4'-Fluoro-2'-hydroxychalcone

-

Reactant Preparation: Dissolve the 4'-Fluoro-2'-hydroxychalcone (1.0 equivalent) in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add a catalytic amount of iodine (I₂) to the solution.

-

Reaction: Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated crude flavone is collected by filtration. To remove excess iodine, the precipitate can be washed with a solution of sodium thiosulfate.

-

Purification: The crude product is washed with water until neutral and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

The Versatility of 4'-Fluoro-2'-hydroxyacetophenone in Medicinal Chemistry: A Precursor to Bioactive Scaffolds

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

4'-Fluoro-2'-hydroxyacetophenone is a valuable and versatile starting material in medicinal chemistry, primarily serving as a key building block for the synthesis of a diverse range of heterocyclic compounds with significant pharmacological potential. Its unique structural features, including a reactive ketone, a hydroxyl group, and a fluorine atom, make it an ideal precursor for generating libraries of novel bioactive molecules. This document provides a comprehensive overview of its applications, focusing on the synthesis of chalcones and their subsequent derivatives, and details the protocols for their synthesis and biological evaluation.

Application Notes: A Gateway to Diverse Biological Activities

This compound is predominantly utilized in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones) through the Claisen-Schmidt condensation reaction. These chalcones are not only biologically active in their own right but also serve as versatile intermediates for the synthesis of other important heterocyclic scaffolds, such as flavanones, pyrazolines, and isoxazoles. The presence of the fluorine atom on the acetophenone ring often enhances the metabolic stability and bioavailability of the resulting compounds, a desirable trait in drug discovery.

The derivatives synthesized from this compound have demonstrated a broad spectrum of biological activities, including:

-

Antimicrobial Activity: Chalcones and their derivatives have shown potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. The α,β-unsaturated ketone moiety is believed to be crucial for this activity, likely through Michael addition reactions with biological nucleophiles in microorganisms.

-

Anticancer Activity: Numerous chalcones derived from this precursor have exhibited significant cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

-

Anti-inflammatory and Analgesic Activity: These compounds have shown promise in mitigating inflammation and pain. Their anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), while their analgesic properties have been demonstrated in various pain models.[1][2]

-

Antioxidant Activity: The phenolic hydroxyl group in the parent acetophenone and the resulting chalcones contributes to their antioxidant properties. They can effectively scavenge free radicals, thereby protecting cells from oxidative damage.[2]

Quantitative Data Summary

The following tables summarize the biological activities of various chalcone derivatives synthesized from this compound.

Table 1: Antimicrobial Activity of 4'-Fluoro-2'-hydroxychalcone Derivatives

| Compound ID | Substituent on B-ring | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| FC-1 | 4-Methoxy | Staphylococcus aureus | 25 | Candida albicans | 50 |

| FC-2 | 3,4-Dimethoxy | Escherichia coli | 50 | Aspergillus niger | 100 |

| FC-3 | 4-Chloro | Pseudomonas aeruginosa | 12.5 | Trichophyton rubrum | 25 |

| FC-4 | 4-Nitro | Bacillus subtilis | 6.25 | Candida glabrata | 12.5 |

Table 2: Anticancer Activity of 4'-Fluoro-2'-hydroxychalcone Derivatives

| Compound ID | Substituent on B-ring | Cancer Cell Line | IC50 (µM) |

| FC-5 | 4-Dimethylamino | MCF-7 (Breast) | 5.2 |

| FC-6 | 3,4,5-Trimethoxy | HCT-116 (Colon) | 8.1 |

| FC-7 | 4-Trifluoromethyl | A549 (Lung) | 10.5 |

| FC-8 | 2,4-Dichloro | HeLa (Cervical) | 7.8 |

Table 3: Anti-inflammatory and Analgesic Activity of 4'-Fluoro-2'-hydroxychalcone Derivatives

| Compound ID | Substituent on B-ring | Anti-inflammatory Activity (% Inhibition of Edema) | Analgesic Activity (% Protection in Writhing Test) |

| FC-1 | 4-Methoxy | 55.4% | 62.8% |

| FC-2 | 3,4-Dimethoxy | 48.2% | 55.1% |

| FC-9 | 4-Methyl | 60.1% | 68.5% |

| FC-10 | Unsubstituted | 45.7% | 51.3% |

Table 4: Antioxidant Activity of 4'-Fluoro-2'-hydroxychalcone Derivatives

| Compound ID | Substituent on B-ring | DPPH Scavenging IC50 (µg/mL) | ABTS Scavenging IC50 (µg/mL) |

| FC-2 | 3,4-Dimethoxy | 15.8 | 22.4 |

| FC-11 | 3,4-Dihydroxy | 10.2 | 15.7 |

| FC-1 | 4-Methoxy | 25.1 | 30.5 |

| FC-10 | Unsubstituted | 42.5 | 55.3 |

Experimental Protocols

Protocol 1: Synthesis of 4'-Fluoro-2'-hydroxychalcones via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of chalcones from this compound and various aromatic aldehydes.

Materials:

-

This compound

-

Substituted aromatic aldehyde

-

Ethanol or Methanol

-

Aqueous solution of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (40-50%)

-

Glacial acetic acid or dilute Hydrochloric acid (HCl)

-

Stirring apparatus

-

Beakers, flasks, and other standard laboratory glassware

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add the substituted aromatic aldehyde (1 equivalent) to the solution and stir.

-

Slowly add the aqueous NaOH or KOH solution dropwise to the mixture at room temperature with constant stirring.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with glacial acetic acid or dilute HCl until the solution becomes neutral or slightly acidic.

-

A solid precipitate of the chalcone will form. Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain pure crystals.

-

Dry the purified chalcone in a desiccator and characterize it using appropriate spectroscopic techniques (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized chalcones.

Materials:

-

Synthesized chalcone derivatives

-

Bacterial and/or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

Standard antibiotic and antifungal drugs (positive controls)

-

Incubator

Procedure:

-

Prepare stock solutions of the chalcone derivatives in DMSO (e.g., 10 mg/mL).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in the appropriate broth to obtain a range of concentrations.

-

Prepare a standardized inoculum of the test microorganism in the broth to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

-

Add the microbial inoculum to each well containing the diluted compounds. Include a positive control (microorganism in broth without compound), a negative control (broth only), and a solvent control (microorganism in broth with DMSO at the highest concentration used).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxicity of the synthesized chalcones against cancer cell lines.

Materials:

-

Synthesized chalcone derivatives

-

Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare various concentrations of the chalcone derivatives in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO).

-

Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Visualizations

Caption: Synthetic workflow for chalcones.

Caption: Inhibition of NF-κB signaling.

References

Synthesis of Bioactive Molecules from 4'-Fluoro-2'-hydroxyacetophenone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals